molecular formula C9H13NO3S B1396638 Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 136204-59-6

Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B1396638
M. Wt: 215.27 g/mol
InChI Key: IQZCZEBSILXGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate (EMMTC) is an organic compound that has become increasingly popular in scientific research due to its wide range of applications. EMMTC is a derivative of thiazole, a heterocyclic compound found in a variety of natural products. It is a versatile reagent that can be used in a variety of organic reactions, such as the synthesis of polymers and other organic compounds. Additionally, EMMTC has been found to have a variety of biochemical and physiological effects on the human body, making it an important tool for research in the fields of medicine and pharmacology.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate derivatives have been utilized in the synthesis of complex heterocyclic compounds. For instance, they played a crucial role in the synthesis of thiazole carboxylates, which are important for developing new pharmaceuticals and chemicals (Žugelj et al., 2009).
  • Anti-Proliferative Properties :

    • Some derivatives of Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate have been found to exhibit anti-proliferative effects against cancer cells. A study synthesized various thiazole compounds and tested their anticancer activity, particularly against breast cancer cells MCF7 (Sonar et al., 2020).
  • Corrosion Inhibition :

    • In the field of materials science, Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (a related compound) was studied for its corrosion inhibition properties. The study revealed its efficiency in preventing corrosion of AA6061 alloy in acidic media, highlighting its potential use in corrosion protection technologies (Raviprabha & Bhat, 2019).
  • Antimicrobial and Antioxidant Studies :

    • Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates synthesized from thiosemicarbazones were evaluated for their antimicrobial and antioxidant properties. The study found significant antioxidant activities in some of the synthesized compounds, underlining their potential in pharmacological applications (Haroon et al., 2021).
  • Synthetic Modifications for Medicinal Chemistry :

    • Ethyl 2-amino-4-methylthiazole-5-carboxylate has been modified and synthesized using various techniques for applications in medicinal chemistry. The synthesized derivatives were studied for their antimicrobial activities against different strains of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Desai et al., 2019).

properties

IUPAC Name

ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-4-13-9(11)8-6(2)10-7(14-8)5-12-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZCZEBSILXGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate

Synthesis routes and methods

Procedure details

20 g of methoxythioacetamide are added, with vigorous stirring, to 31.3 g of 2-chloroacetoacetic acid ethyl ester in 400 ml of benzene at room temperature and then, using a water separator, heated under reflux for 41/2 hours. After cooling to room temperature, the benzenic reaction solution is diluted with 500 ml of ethyl acetate, washed twice using 80 ml of 10% sodium carbonate solution each time and twice using 50 ml of water each time, dried over sodium sulfate and filtered. The solvent mixture is evaporated off. The yellow oil that remains is crystallised by trituration with diisopropyl ether. The beige-coloured crystals melt at 36°-37° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate

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